L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)-
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Overview
Description
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- typically involves the benzoylation of L-phenylalanine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidiabetic agent.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. For example, it may inhibit the enzyme carboxypeptidase A, which plays a role in the degradation of enkephalins, leading to potential analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-D-phenylalanine
- N-Acetyl-L-phenylalanine
- L-Phenylalanine methyl ester hydrochloride
Uniqueness
L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- is unique due to its specific benzoyl group attached to the phenylalanine molecule. This modification imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
80165-44-2 |
---|---|
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H24N2O4/c28-23(20-14-8-3-9-15-20)26-21(16-18-10-4-1-5-11-18)24(29)27-22(25(30)31)17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/t21-,22+/m1/s1 |
InChI Key |
XHHGICRKFOUSQV-YADHBBJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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